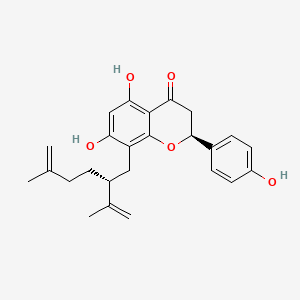
remangiflavanone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Remangiflavanone A is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 4' and a lavandulyl group at position 8. Isolated from Physena madagascariensis, it exhibits antibacterial activity. It has a role as a metabolite and an antibacterial agent. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.
Applications De Recherche Scientifique
Cytotoxic Activity
Remangiflavanone A, along with other flavanones, has been isolated from Physena madagascariensis and evaluated for its cytotoxicity. These compounds have shown significant activity against human ovarian cancer cell lines, with one of the compounds demonstrating notable efficacy (Cao et al., 2006).
Anti-Inflammatory and Antioxidant Effects
Flavanones, including remangiflavanone A, have been a focus in research for their potential anti-inflammatory and antioxidant properties. Studies have demonstrated their effectiveness in various traditional medicine applications, showing promising results in the treatment of inflammatory conditions and related diseases (Bustos-Salgado et al., 2021).
Antidiabetic Properties
Flavanones, as a group that includes remangiflavanone A, have been implicated in the management and prevention of diabetes and its complications. These compounds influence glucose metabolism and lipid profiles, offering protective effects against diseases like obesity and diabetes (Vinayagam & Xu, 2015).
Apoptotic and Anticancer Activities
Studies have shown that certain hydroxyflavanones, related to remangiflavanone A, induce apoptosis in cancer cells, including colon cancer cell lines. These compounds upregulate genes associated with apoptosis and cell cycle inhibition, suggesting a potential for anticancer therapy (Shin et al., 2012).
Hair Loss Treatment
Flavanones like remangiflavanone A have been studied for their role in treating hair loss conditions such as androgenic alopecia. They have been found to stimulate hair growth and improve hair anchoring strength (Nagasawa et al., 2016).
Antibacterial Activity
Research has also explored the antibacterial activity of various flavanones against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). These studies provide insight into the potential use of flavanones in combating resistant bacterial infections (Tsuchiya et al., 1997).
Chemopreventive Effects
Flavonoids from sources like Citrus reticulata have been shown to inhibit cancer cell proliferation and migration, suggesting potential roles in cancer prevention and therapy. These flavonoids, which include remangiflavanone A, display significant antiproliferative activity against various cancer cells (Zhang et al., 2014).
Neuroprotective Properties
Flavanones have been identified for their neuroprotective effects, particularly through mechanisms involving the Nrf2/HO-1 axis. This suggests their potential use in treating neurodegenerative disorders (Habtemariam, 2019).
Propriétés
Formule moléculaire |
C25H28O5 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-6-17(15(3)4)11-19-20(27)12-21(28)24-22(29)13-23(30-25(19)24)16-7-9-18(26)10-8-16/h7-10,12,17,23,26-28H,1,3,5-6,11,13H2,2,4H3/t17-,23+/m1/s1 |
Clé InChI |
NPTHXJUVZWZDJB-HXOBKFHXSA-N |
SMILES isomérique |
CC(=C)CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C(=C)C |
SMILES canonique |
CC(=C)CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C)C |
Synonymes |
emangi-flavanone A remangiflavanone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(2R,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate](/img/structure/B1244006.png)
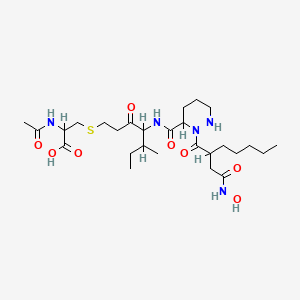
![(2S,5R,10R)-alpha,alpha,6,10-Tetramethylspiro[4.5]dec-6-ene-2-methanol](/img/structure/B1244010.png)
![N-[(1R)-1-(3-Methoxyphenyl)ethyl]-3-phenylpropan-1-amine](/img/structure/B1244013.png)

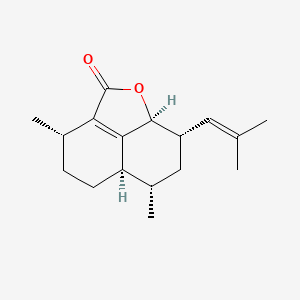
![4-amino-1-[(5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1244017.png)
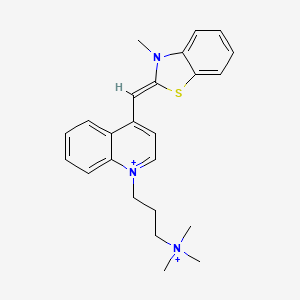
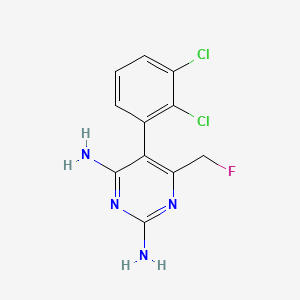
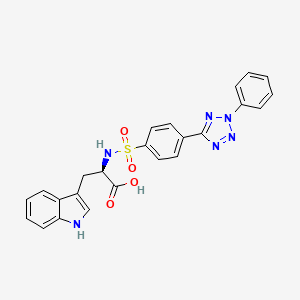

![(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B1244027.png)
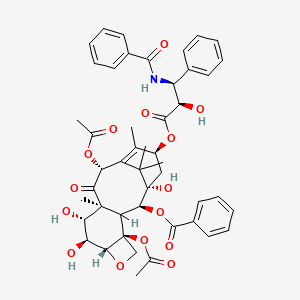
![5-chloro-N-[2-[4-[(N-cyano-N'-cyclohexylcarbamimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1244029.png)